3-Fluoro-2-(trifluoromethylthio)aniline
Description
3-Fluoro-2-(trifluoromethylthio)aniline is a fluorinated aniline derivative with the molecular formula C₇H₄F₄NS. It features a fluorine atom at the meta-position (C3) and a trifluoromethylthio (-SCF₃) group at the ortho-position (C2) on the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical intermediates. The -SCF₃ group is a strong electron-withdrawing substituent, which reduces the basicity of the amine group (pKa ~1–2) compared to unsubstituted aniline (pKa ~4.6) . The fluorine atom enhances metabolic stability and lipophilicity, traits valued in drug design .
Properties
Molecular Formula |
C7H5F4NS |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-fluoro-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H5F4NS/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 |
InChI Key |
OHPSCKCONCXWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)SC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of Benzotrichlorides (Based on US Patent US6333434B1)
This method involves the following steps:
Step 1: Nitration of Benzotrichlorides
Benzotrichlorides bearing trifluoromethyl substituents are nitrated using a mixture of concentrated sulfuric acid (≥96%) and fuming nitric acid (~100% HNO3) at low temperatures (10–20 °C). This step introduces a nitro group selectively on the aromatic ring, yielding nitrobenzotrifluoride intermediates.Step 2: Reduction of Nitro Intermediates
The nitro group is then reduced to an amine using chemical reducing agents such as hydrazine hydrate, ammonium formate, tin(II) chloride, iron powder, or catalytic hydrogenation with Raney nickel or palladium catalysts. Catalytic hydrogenation is typically performed at 20–100 °C and 1–50 bar pressure in solvents like C1–C4 alcohols or esters.Step 3: Purification
The resulting trifluoromethylanilines are purified by crystallization or recrystallization to obtain high purity products.
- Simple and economical for industrial scale.
- Avoids use of hazardous reagents like sulfur tetrafluoride.
- Produces trifluoromethylanilines with good yields and purities.
- Allows some control over isomer distribution, including increased 4-isomer content.
- Multi-step process requiring careful control of nitration conditions.
- Possible isomerization during catalytic hydrogenation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Benzotrichloride + H2SO4 (96%) + fuming HNO3, 10–20 °C | Nitrobenzotrifluoride intermediate |
| 2 | Hydrazine hydrate or Pd/Raney Ni catalyst, 20–100 °C, 1–50 bar H2 | Reduction to trifluoromethylaniline |
| 3 | Crystallization or recrystallization | Purified 3-fluoro-2-(trifluoromethylthio)aniline |
Palladium-Catalyzed Amination of Halogenated Trifluoromethylthioarenes (Based on CN Patent CN110885290A)
This method is a modern approach involving palladium-catalyzed amination of halogenated trifluoromethylthio-substituted aromatic compounds:
Step 1: Preparation of Halogenated Trifluoromethylthioarene
Starting from 4-bromo-2-fluorobenzotrifluoride, the compound is dissolved in an organic solvent such as dioxane.Step 2: Palladium-Catalyzed Amination
The halogenated compound is reacted with tert-butyl carbamate in the presence of a palladium catalyst (tris(dibenzylideneacetone)dipalladium), a ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and a base (cesium carbonate) under nitrogen atmosphere at 60–100 °C for 0.5–8 hours. This step forms the protected amine intermediate (N-(tert-butoxycarbonyl) aniline derivative).Step 3: Deprotection to Free Amine
The protected amine is treated with hydrogen chloride in an organic solvent (ethyl acetate, methanol, or dioxane) at 20–60 °C for 1–30 hours to yield the free 3-fluoro-2-(trifluoromethylthio)aniline hydrochloride salt.
- Mild reaction conditions.
- High yields (up to 91%).
- Simple operation and easy scale-up.
- Avoids harsh nitration and reduction steps.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-bromo-2-fluorobenzotrifluoride in dioxane | Starting halogenated trifluoromethylthioarene |
| 2 | tert-butyl carbamate, Pd catalyst, ligand, Cs2CO3, N2, 60–100 °C, 0.5–8 h | N-(tert-butoxycarbonyl) protected amine |
| 3 | HCl in ethyl acetate/methanol/dioxane, 20–60 °C, 1–30 h | 3-fluoro-2-(trifluoromethylthio)aniline hydrochloride |
| Feature | Nitration/Reduction Route (US6333434B1) | Pd-Catalyzed Amination Route (CN110885290A) |
|---|---|---|
| Starting Material | Benzotrichlorides | Halogenated trifluoromethylthioarenes |
| Key Reactions | Nitration, chemical/catalytic reduction | Pd-catalyzed amination, deprotection |
| Reaction Conditions | Strong acids, elevated temperature, hydrogen pressure | Mild temperature, inert atmosphere |
| Yield | Good yields, variable depending on isomer | High yields (~90%) |
| Purification | Crystallization, recrystallization | Filtration, column chromatography |
| Scalability | Suitable for industrial scale | Suitable for pharmaceutical scale |
| Environmental/Safety Concerns | Use of strong acids and reducing agents | Avoids harsh reagents, safer conditions |
The nitration/reduction method is well-established and industrially viable but involves hazardous reagents and multiple steps. It can produce mixtures of isomers, requiring careful control to maximize the desired 3-fluoro isomer.
The palladium-catalyzed amination method offers a more direct and milder synthetic route with high selectivity and yield. It leverages modern cross-coupling chemistry and is advantageous for pharmaceutical applications where purity and mild conditions are critical.
Both methods avoid the use of costly or ecologically problematic reagents such as sulfur tetrafluoride or bromides/iodides.
The trifluoromethylthio group significantly influences the electronic properties of the aniline, enhancing its utility in medicinal chemistry and agrochemical synthesis.
| Parameter | Nitration/Reduction Method | Pd-Catalyzed Amination Method |
|---|---|---|
| Temperature | 10–100 °C | 60–100 °C (amination), 20–60 °C (deprotection) |
| Pressure | Atmospheric to 50 bar (for catalytic H2) | Atmospheric |
| Reaction Time | Several hours | 0.5–8 hours (amination), 1–30 hours (deprotection) |
| Catalysts/Agents | Pd, Raney Ni, hydrazine, tin(II) chloride | Pd catalyst, phosphine ligand |
| Solvents | Alcohols, esters, acids | Dioxane, ethyl acetate, methanol |
| Yield | Good (variable) | High (~90%) |
| Purification | Crystallization, recrystallization | Filtration, chromatography |
The preparation of 3-fluoro-2-(trifluoromethylthio)aniline can be effectively achieved via two principal synthetic strategies: classical nitration followed by reduction of benzotrichloride derivatives, and modern palladium-catalyzed amination of halogenated trifluoromethylthioarenes. The choice of method depends on the scale, desired purity, and available infrastructure. The palladium-catalyzed route offers a more streamlined and higher-yielding process suitable for pharmaceutical-grade material, while the nitration/reduction route remains valuable for large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethylthio)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(trifluoromethylthio)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethylthio)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 3-Fluoro-2-(trifluoromethylthio)aniline with structurally related aniline derivatives:
Research Findings and Trends
- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 3-fluoroaniline and trifluoromethylthiolating agents (e.g., AgSCF₃), though yields are lower than for para-substituted analogs .
- Crystallography : X-ray studies of related spirocyclic phosphazenes (e.g., 6a/6b ) reveal that bulky ortho substituents like -SCF₃ induce significant steric strain, affecting molecular packing .
Biological Activity
Overview
3-Fluoro-2-(trifluoromethylthio)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The trifluoromethylthio group enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a subject of interest in drug discovery and development.
| Property | Value |
|---|---|
| Molecular Formula | C7H5F4S |
| Molecular Weight | 202.18 g/mol |
| IUPAC Name | 3-Fluoro-2-(trifluoromethylthio)aniline |
| Canonical SMILES | FC(F)(F)SCC1=CC=C(C=C1)N |
The biological activity of 3-Fluoro-2-(trifluoromethylthio)aniline is thought to be mediated through its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group may enhance binding affinity due to increased hydrophobic interactions and potential for multipolar binding with target proteins .
Antimicrobial Activity
Research has shown that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of 3-Fluoro-2-(trifluoromethylthio)aniline demonstrate activity against various bacterial strains, including E. coli and Bacillus mycoides. The Minimum Inhibitory Concentration (MIC) values for these compounds are notably low, indicating potent antibacterial effects .
Anticancer Activity
The anticancer potential of 3-Fluoro-2-(trifluoromethylthio)aniline has been evaluated against several human cancer cell lines. Notably, compounds structurally related to this aniline derivative have shown IC50 values lower than established chemotherapeutics like Doxorubicin. For example, certain derivatives exhibited IC50 values of 22.4 μM against prostate cancer cells (PACA2), which is competitive compared to Doxorubicin's IC50 of 52.1 μM .
Case Studies
- Antibacterial Study : A series of experiments assessed the antibacterial efficacy of various trifluoromethyl-substituted anilines, including 3-Fluoro-2-(trifluoromethylthio)aniline. The results indicated that these compounds had MIC values as low as 4.88 µg/mL against C. albicans, showcasing their potential as effective antimicrobial agents .
- Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, derivatives similar to 3-Fluoro-2-(trifluoromethylthio)aniline were tested for cytotoxicity. The findings revealed that some derivatives had superior potency compared to traditional chemotherapeutics, suggesting a promising avenue for further development in cancer therapy .
Research Findings
Recent studies have highlighted the importance of the trifluoromethyl and thio groups in modulating the biological activity of aromatic compounds:
- Trifluoromethyl Group : This functional group is known to enhance the lipophilicity and electronic properties of compounds, which can lead to improved binding affinities for biological targets .
- Thioether Influence : The presence of a thioether group (as in the case of trifluoromethylthio) can contribute to increased stability and bioavailability of the compound in physiological environments .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity and structural identity of 3-Fluoro-2-(trifluoromethylthio)aniline?
- Methodological Answer :
- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to assess purity (>97% as per supplier data) .
- Nuclear Magnetic Resonance (NMR) : Employ H and F NMR to confirm substitution patterns (e.g., fluorine and trifluoromethylthio group positions). Cross-validate with C NMR for carbon backbone verification.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (exact mass: 225.01 g/mol for ) .
- Refractive Index and Density : Compare experimental values (e.g., d = 1.4, RI = 1.46) with literature data to confirm batch consistency .
Q. What safety protocols are critical when handling 3-Fluoro-2-(trifluoromethylthio)aniline in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for manipulations to avoid inhalation .
- Emergency Measures : Ensure access to eyewash stations and safety showers. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .
- Storage : Store in airtight containers away from oxidizers and acids. Monitor storage temperature (recommended <25°C) to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize synthesis yield during scale-up of 3-Fluoro-2-(trifluoromethylthio)aniline?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I)/Pd(0)) for Buchwald-Hartwig amination or Ullmann coupling to improve trifluoromethylthio group introduction .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., nitro reduction to amine) and adjust reaction time/temperature dynamically .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and byproduct formation .
Q. What strategies resolve contradictory spectral data during characterization of derivatives?
- Methodological Answer :
- Cross-Validation : Combine F NMR with X-ray crystallography (if crystalline) to confirm trifluoromethylthio group orientation .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict H NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize N- or C-labeled analogs to resolve overlapping signals in complex mixtures .
Q. How does the trifluoromethylthio (-SCF) group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -SCF group increases electrophilicity at the aromatic ring, enhancing Suzuki-Miyaura coupling efficiency with electron-rich boronic acids. Monitor regioselectivity using Hammett parameters .
- Stability Under Oxidative Conditions : Test the compound’s tolerance to Pd(OAc) or peroxides by varying reaction atmospheres (N vs. O) .
- Comparative Studies : Substitute -SCF with -CF or -SCH to assess steric/electronic contributions to reaction kinetics (Table 1) .
Table 1 : Reactivity Comparison of Substituted Anilines in Cross-Coupling Reactions
| Substituent | Coupling Yield (%) | Reaction Time (h) | Byproducts (%) |
|---|---|---|---|
| -SCF | 82 | 6 | 8 |
| -CF | 75 | 8 | 12 |
| -SCH | 68 | 10 | 18 |
Q. What are the environmental transformation pathways of 3-Fluoro-2-(trifluoromethylthio)aniline, and how can they be studied?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions to simulate photolysis. Analyze degradation products via LC-MS/MS for intermediates like sulfonic acids or fluoroanilines .
- Microbial Metabolism : Use soil slurry assays with Pseudomonas spp. to assess biodegradation. Monitor fluoride ion release via ion chromatography as a marker of defluorination .
- Ecotoxicity Profiling : Test metabolites on Daphnia magna or Vibrio fischeri to evaluate acute toxicity (EC) and persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
